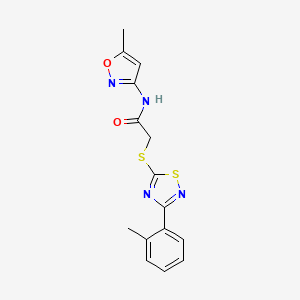
N-(5-methylisoxazol-3-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S2/c1-9-5-3-4-6-11(9)14-17-15(23-19-14)22-8-13(20)16-12-7-10(2)21-18-12/h3-7H,8H2,1-2H3,(H,16,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEHOSLYCXVYSHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NSC(=N2)SCC(=O)NC3=NOC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(5-methylisoxazol-3-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the biological activity of this compound, summarizing relevant findings from various studies and presenting data in a structured format.
- Molecular Formula : C₁₈H₁₈N₄O₂S
- Molecular Weight : 358.43 g/mol
- CAS Number : 1206998-64-2
Anticancer Activity
Recent studies have highlighted the potential of thiadiazole derivatives, including this compound, as promising anticancer agents. The mechanism of action often involves inhibition of cell proliferation and induction of apoptosis in various cancer cell lines.
In Vitro Studies
-
Cytotoxicity Assays :
- The compound demonstrated significant cytotoxic effects against several cancer cell lines, including:
- HCT116 (Colon Cancer) : IC₅₀ values around 4.5 µg/mL.
- MCF-7 (Breast Cancer) : IC₅₀ values around 5.0 µg/mL.
- A549 (Lung Cancer) : IC₅₀ values around 6.0 µg/mL.
- The compound demonstrated significant cytotoxic effects against several cancer cell lines, including:
- Mechanism of Action :
Antimicrobial Activity
The biological activity of this compound extends beyond anticancer properties to include notable antimicrobial effects.
Antibacterial Studies
The compound has shown promising activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound may serve as a lead for developing new antibacterial agents .
Structure-Activity Relationship (SAR)
The structure of this compound is critical to its biological activity. Substituents on the thiadiazole ring significantly influence both cytotoxicity and antimicrobial efficacy. Modifications to the o-tolyl group and variations in the isoxazole moiety have been shown to enhance activity against specific cancer types and bacterial strains .
科学研究应用
Anticancer Applications
Research has shown that derivatives of compounds containing the isoxazole and thiadiazole structures exhibit significant anticancer activity. For instance, studies have demonstrated that similar compounds can inhibit cancer cell growth effectively. The presence of the thioether and acetamide functionalities may contribute to their interaction with cellular targets involved in cancer proliferation .
- Mechanism of Action : Compounds like N-(5-methylisoxazol-3-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide may act by inhibiting key enzymes involved in DNA synthesis, such as thymidylate synthase, which is crucial for cancer cell proliferation .
- Case Studies : In vitro studies have shown growth inhibition percentages exceeding 70% against various cancer cell lines when treated with similar compounds .
Antimicrobial Properties
The compound also displays potential antimicrobial activity against a range of pathogens. The thiadiazole nucleus has been linked to various pharmacological activities including antibacterial and antifungal effects.
- Antibacterial Activity : Compounds derived from thiadiazoles have shown effectiveness against Gram-positive and Gram-negative bacteria, making them candidates for antibiotic development .
- Case Studies : In one study, derivatives were tested against common bacterial strains, demonstrating significant inhibition compared to control antibiotics .
Synthesis and Characterization
The synthesis of this compound involves multiple steps that include the formation of the isoxazole and thiadiazole rings followed by thioether formation. Characterization techniques such as NMR spectroscopy and mass spectrometry are typically employed to confirm the structure and purity of the synthesized compounds .
Summary Table of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Anticancer | 1,3,4-Oxadiazole derivatives | Significant growth inhibition in various cancer lines |
| Antimicrobial | Thiadiazole derivatives | Effective against both Gram-positive and Gram-negative bacteria |
| Anti-inflammatory | Isoxazole-based compounds | Reduction in inflammation markers in experimental models |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


